2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide
Description
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H10BrNO2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h1,3-6H,7-8H2,(H,13,14) |
InChI Key |
RKUVEYCQAKEPAF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)COC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-bromophenol with propargylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds related to "2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide":
Scientific Research Applications
N-phenylacetamide derivatives, related to the query compound, have demonstrated potential as anti-α-glucosidase inhibitors .
- A study on phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides showed that most N-phenylacetamide derivatives were more potent than the positive control acarbose, with the exception of 2,6-dimethyl derivative 11c and 4-nitro derivative 11j .
- The most potent compound in the N-phenylacetamide series was the 4-bromo derivative 11j. Substituting the bromine with a nitro group (compound 11k ) led to a complete loss of inhibitory activity, and substituting it with an ethyl group (compound 11d ) significantly decreased activity .
- N-(2-Bromophenyl) acetamide has been screened as a potential antidiabetic agent using computational tools .
- A study evaluated isatin-sulphonamide derivatives as caspase inhibitors .
- Lactoperoxidase (LPO) has been shown to be associated with breast cancer etiology and heterocyclic amines, and an important class of environmental and dietary carcinogens, have been increasingly associated with breast cancer etiology .
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the acetamide moiety can form hydrogen bonds with target molecules. The propynyl group may also participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The introduction of bulky heterocyclic groups (e.g., benzo[d]thiazole in compounds 47–50) enhances antimicrobial activity, likely due to improved target binding .
- The propargyl group in the target compound may influence pharmacokinetics, such as blood-brain barrier (BBB) penetration, as seen in NLRP3 inhibitors (discussed below) .
Anti-Inflammatory and NLRP3 Inflammasome Inhibitors
Propargyl-containing acetamides are prominent in inflammasome inhibition. For example:
Key Observations :
- The propargyl group is critical for NLRP3 binding and brain uptake, as demonstrated by carbon-11 labeled analogues used in PET imaging .
- Replacement of the sulfamoyl group (in NLRP3 inhibitors) with a bromophenoxy group (in the target compound) may shift biological targets or alter solubility.
Anticancer Acetamide Derivatives
Phenoxyacetamides with morpholinyl or piperidinyl groups exhibit anticancer activity:
Key Observations :
Biological Activity
2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenoxy group and an alkyne moiety, which are significant in determining its biological activity. The presence of the bromine atom can enhance the compound's reactivity and interaction with biological targets.
Chemical Structure
- Chemical Formula : C₁₃H₁₃BrN₂O₂
- Molecular Weight : 305.16 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal species.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.33 µg/mL |
| Escherichia coli | 13.40 µg/mL |
| Candida albicans | 16.69 µg/mL |
| Pseudomonas aeruginosa | 11.29 µg/mL |
These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects, particularly against breast cancer cell lines such as MCF7. The compound's mechanism appears to involve modulation of cell signaling pathways and gene expression.
Anticancer Efficacy Data
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
The results indicate significant cytotoxic effects, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest .
Molecular Interactions
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in microbial metabolism and cancer cell growth.
- Binding Affinity : The bromophenoxy group enhances binding affinity to target proteins, facilitating stronger interactions that lead to biological effects .
Biochemical Pathways Affected
The compound may influence several biochemical pathways, including:
- Cell Signaling Pathways : Alterations in signaling pathways can lead to changes in gene expression.
- Metabolic Processes : Interaction with metabolic enzymes may disrupt normal cellular functions, contributing to its antimicrobial and anticancer properties .
Study on Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The study found that this compound exhibited potent activity against both bacterial and fungal strains, supporting its potential as a therapeutic agent .
Study on Anticancer Activity
A separate investigation focused on the anticancer properties of the compound against estrogen receptor-positive breast cancer cells. The study utilized the Sulforhodamine B assay to measure cell viability and concluded that the compound significantly reduced cell proliferation at micromolar concentrations .
Q & A
Q. What are the common synthetic routes for 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide?
The compound is synthesized via nucleophilic substitution and coupling reactions. A typical procedure involves:
- Reacting 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride.
- Subsequent amidation with propargylamine (prop-2-yn-1-amine) in the presence of a base like triethylamine (TEA) in anhydrous acetonitrile or DMF .
- Purification via column chromatography (e.g., DCM:MeOH 100:1) yields the final product. Reported yields range from 49% to 78%, depending on reaction optimization .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Phenoxy-acylation | Chloroacetyl chloride, base (K₂CO₃), DMF, RT | 52–78% | |
| Amidation | Propargylamine, TEA, MeCN, 4h stirring | 49–61% |
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the acetyl group (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl), bromophenoxy protons (δ ~6.8–7.4 ppm), and propargyl CH (δ ~2.8–3.0 ppm) .
- FT-IR : Stretching vibrations for C≡N (propargyl, ~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₁₁H₁₀BrNO₂ (e.g., [M+H]+ at m/z 284.0) .
Q. What safety precautions are recommended during handling?
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of propargylamine intermediates.
- Avoid inhalation or skin contact; wash with soap/water if exposed. Consult institutional safety protocols for brominated aromatic compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Screening : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity. Microwave-assisted synthesis (e.g., 50–80°C, 30 min) may reduce side reactions .
- Catalysis : Pd/Cu catalysts for Sonogashira-like coupling could improve propargyl incorporation efficiency .
- Workup : Gradient chromatography (e.g., hexane:EtOAc to DCM:MeOH) minimizes impurities.
Q. What computational methods predict the compound’s reactivity or electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The bromophenoxy group is electron-withdrawing, directing reactivity at the acetylamide moiety .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., NLRP3 inflammasome) to guide SAR studies .
Q. How can contradictions in biological activity data be resolved?
- Dose-Response Studies : Test across concentrations (0.1–100 µM) to establish IC₅₀ values for NLRP3 inhibition .
- Control Experiments : Include structurally similar analogs (e.g., sulfur or oxygen isosteres) to isolate functional group contributions .
Q. What crystallographic techniques validate the compound’s structure?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure refinement. Key parameters: space group, R-factor (<0.05), and bond angles (e.g., C≡C bond ~120°) .
- Powder XRD : Compare experimental and simulated patterns to confirm phase purity .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Systematic Substitution : Replace the bromine atom with Cl, F, or NO₂ to modulate electronic effects.
- Bioisosteric Replacement : Substitute the propargyl group with cyclopropane or azide to evaluate steric/electronic impacts on target binding .
- Biological Assays : Test derivatives in IL-1β release assays (THP-1 cells) to correlate structural changes with NLRP3 inhibition .
Data Contradictions and Mitigation
- Yield Discrepancies : Variances (e.g., 49% vs. 78%) may arise from solvent purity or temperature control. Replicate reactions under inert conditions (N₂/Ar atmosphere) .
- Biological Activity : Inconsistent IC₅₀ values could reflect cell line variability. Standardize assays using primary human macrophages and positive controls (e.g., MCC950) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
